molecular formula C17H20N4O2 B5631011 1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE CAS No. 5881-29-8

1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

Cat. No.: B5631011
CAS No.: 5881-29-8
M. Wt: 312.37 g/mol
InChI Key: ZIBJIAYXUFVGJN-UHFFFAOYSA-N
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Description

1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 4-nitrobenzyl group and a 3-pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 4-nitrobenzyl and 3-pyridylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide, and catalysts like potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Conversion of the nitro group to a carboxylic acid.

    Reduction: Formation of 1-(4-aminobenzyl)-4-(3-pyridylmethyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity. The nitro and pyridyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Aminobenzyl)-4-(3-pyridylmethyl)piperazine: Similar structure but with an amino group instead of a nitro group.

    1-(4-Methylbenzyl)-4-(3-pyridylmethyl)piperazine: Similar structure but with a methyl group instead of a nitro group.

    1-(4-Chlorobenzyl)-4-(3-pyridylmethyl)piperazine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 1-(4-NITROBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is unique due to the presence of both the nitrobenzyl and pyridylmethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of new drugs and materials.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-21(23)17-5-3-15(4-6-17)13-19-8-10-20(11-9-19)14-16-2-1-7-18-12-16/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBJIAYXUFVGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974330
Record name 1-[(4-Nitrophenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5881-29-8
Record name 1-[(4-Nitrophenyl)methyl]-4-[(pyridin-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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